molecular formula C14H17BrN2O3 B2929295 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid CAS No. 954581-24-9

1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid

Cat. No.: B2929295
CAS No.: 954581-24-9
M. Wt: 341.205
InChI Key: SZPRVIXVJJYTMS-UHFFFAOYSA-N
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Description

This compound features a cyclopentane core substituted with a carboxylic acid group at position 1 and a urea-derived functional group. Its molecular formula is C₁₄H₁₆BrN₂O₃, with a molecular weight of approximately 355.20 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methylcarbamoylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c15-11-5-3-4-10(8-11)9-16-13(20)17-14(12(18)19)6-1-2-7-14/h3-5,8H,1-2,6-7,9H2,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPRVIXVJJYTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid typically involves multiple steps:

  • Formation of the Bromophenyl Intermediate:

      Starting Material: 3-Bromobenzyl chloride.

      Reaction: The bromobenzyl chloride is reacted with an amine to form the bromophenylmethylamine intermediate.

      Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

  • Cyclopentane Ring Formation:

      Starting Material: Cyclopentanone.

      Reaction: The cyclopentanone is converted to cyclopentane-1-carboxylic acid through a series of steps involving reduction and carboxylation.

      Conditions: This process may involve reagents such as lithium aluminum hydride for reduction and carbon dioxide for carboxylation.

  • Coupling Reaction:

      Reaction: The bromophenylmethylamine intermediate is coupled with cyclopentane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

      Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to modify the bromophenyl group or the carboxylic acid moiety. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include various substituted phenyl derivatives.

Scientific Research Applications

1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological targets and its efficacy in various assays.

    Medicine: Explored for its potential therapeutic applications. Research may involve its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

    Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on Cyclopentane Scaffolds

1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid
  • Structure : Cyclopentane with trifluoromethyl (-CF₃) and carboxylic acid groups.
  • Molecular Formula : C₇H₉F₃O₂ (MW: 182.14 g/mol).
  • Properties :
    • Melting Point: 36–38°C .
    • Solubility: Insoluble in water due to the hydrophobic -CF₃ group.
  • Comparison: The -CF₃ group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~2–3) compared to the urea-containing target compound.
3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic Acid
  • Structure : Cyclopentane with two carboxylic acids, a carbamoyl group, and dimethyl substituents.
  • Molecular Formula: C₁₀H₁₅NO₅ (MW: 229.23 g/mol).
  • Properties :
    • Melting Point: 237–238°C, indicative of strong hydrogen-bonding networks.
    • Solubility: Higher water solubility due to two ionizable carboxylic acid groups.
  • Comparison: The dual carboxylic acids enable coordination chemistry and salt formation, unlike the mono-acid target compound. The carbamoyl group participates in hydrogen bonding but lacks the urea’s NH donor .

Urea/Carbamoyl Derivatives

1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic Acid
  • Structure : Cyclopentane with a methyl-substituted urea and carboxylic acid.
  • Molecular Formula : C₈H₁₃N₂O₃ (MW: 185.20 g/mol).
  • Comparison: The absence of the 3-bromobenzyl group reduces steric hindrance and lipophilicity.
1,2,2-Trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic Acid
  • Structure : Cyclopentane with trimethyl substituents, a 2-methylphenylcarbamoyl group, and a carboxylic acid.
  • Molecular Formula: C₁₇H₂₃NO₃ (MW: 289.37 g/mol).
  • The ortho-methylphenyl group may sterically block interactions compared to the para-bromophenyl substituent in the target compound .

Ring-Size Variants

Methyl 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylate
  • Structure : Cyclopropane core with fluorophenylcarbamoyl and ester groups.
  • Molecular Formula: C₁₂H₁₁FNO₃ (MW: 236.22 g/mol).
  • Comparison : The strained cyclopropane ring increases reactivity. The ester group (vs. carboxylic acid) reduces polarity and hydrogen-bonding capacity. The fluorine atom is less electronegative than bromine, altering electronic effects .

Biological Activity

1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid, with the CAS number 954581-24-9, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₇BrN₂O₃
  • Molecular Weight : 341.20 g/mol
  • Structure : The compound features a cyclopentane core substituted with a bromophenyl group and a carbamoyl amino group, which are critical for its biological interactions.

This compound exhibits several biological activities:

  • Ion Channel Inhibition : This compound has been identified as an inhibitor that binds to ion channels, which are essential for cellular signaling and homeostasis. By modulating ion flow across membranes, it can influence various physiological processes .
  • Antibody Activation : It acts as an antibody activator, enhancing immune responses by binding to antibodies and facilitating their interaction with antigens. This property suggests potential applications in immunotherapy and vaccine development .
  • Ligand-Receptor Interactions : The compound serves as a ligand for specific receptors, which can lead to diverse biological effects depending on the receptor type involved. This includes modulation of signaling pathways relevant to cell growth and apoptosis .

Biological Activity Data

Activity TypeDescriptionReference
Ion Channel InhibitionModulates ion flow across membranes
Antibody ActivationEnhances immune response through antibody binding
Ligand-Receptor InteractionInfluences receptor-mediated signaling

Study 1: Ion Channel Modulation

A recent study evaluated the effects of this compound on various ion channels. The results indicated that the compound effectively inhibited sodium and calcium channels, leading to reduced excitability in neuronal cells. This suggests potential therapeutic applications in treating conditions related to excitotoxicity, such as epilepsy or neuropathic pain.

Study 2: Immune Response Enhancement

In vitro experiments demonstrated that this compound could significantly enhance the activation of T-cells when used in conjunction with specific antigens. The study highlighted its potential as an adjuvant in vaccine formulations, where enhancing immune response is crucial for efficacy.

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the bromophenyl group could enhance or diminish the biological activity of the compound. For instance, substituting bromine with other halogens resulted in varied inhibitory effects on ion channels, indicating that specific electronic properties of substituents are vital for activity.

Q & A

Q. Q1. What are the optimized synthetic routes for 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid, and how can regioselectivity challenges be addressed?

A1.

  • Synthetic Optimization : The compound’s core structure involves cyclopentane-1-carboxylic acid derivatized with a urea-linked 3-bromobenzyl group. Key steps include:
    • Carbamate Formation : React 3-bromobenzylamine with a cyclopentane-1-carboxylic acid derivative (e.g., tert-butyl carbamate-protected intermediates) under coupling agents like HATU or DCC.
    • Deprotection : Use trifluoroacetic acid (TFA) to remove tert-butoxycarbonyl (Boc) protecting groups, as demonstrated in analogous cyclopentane-carboxylic acid syntheses .
    • Regioselectivity : Control competing reactions (e.g., over-substitution) by optimizing reaction temperature (e.g., 0°C for acid-sensitive intermediates) and stoichiometry of coupling reagents. Monitor progress via <sup>1</sup>H/<sup>13</sup>C NMR to confirm single-product formation .

Q. Q2. What analytical techniques are most reliable for characterizing this compound, particularly for resolving structural ambiguities?

A2.

  • Multi-Nuclear NMR : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR (if applicable) to confirm the cyclopentane ring conformation, urea linkage, and bromophenyl substitution. For example, <sup>1</sup>H NMR signals between δ 2.1–3.0 ppm often indicate cyclopentane protons, while aromatic protons from the 3-bromophenyl group appear at δ 7.3–7.6 ppm .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+Na]<sup>+</sup> or [M+H]<sup>+</sup> ions) to ±0.0004 Da accuracy, as shown in cyclopentane-carboxylic acid derivatives .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., cyclopentane ring puckering) via single-crystal analysis, if crystallization conditions are optimized .

Advanced Research Questions

Q. Q3. How can mechanistic studies elucidate the role of the urea moiety in biological activity (e.g., enzyme inhibition)?

A3.

  • Targeted Enzyme Assays : Test the compound against enzymes with known urea-binding pockets (e.g., GABA aminotransferase or carbonic anhydrase). Use kinetic assays (IC50/Ki determination) to compare inhibition potency with/without the urea group .
  • Isotopic Labeling : Incorporate <sup>15</sup>N into the urea group and use <sup>15</sup>N NMR or mass spectrometry to track binding interactions in enzyme-inhibitor complexes .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict hydrogen-bonding interactions between the urea group and active-site residues .

Q. Q4. What in vivo models are suitable for studying this compound’s pharmacokinetics, and how can metabolic stability be improved?

A4.

  • Rodent Models : Administer the compound intravenously/orally to assess bioavailability (%F) and half-life (t1/2). Monitor plasma levels via LC-MS/MS .
  • Metabolic Stability :
    • Cyclopentane Modification : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclopentane ring to reduce CYP450-mediated oxidation .
    • Urea Isosteres : Replace the urea with a bioisostere (e.g., carbamate or thiourea) to enhance resistance to hydrolysis, as seen in analogous PSMA-targeted theranostics .

Q. Q5. How should researchers address contradictions in biological activity data across different cell lines?

A5.

  • Cell Line Profiling : Screen the compound in panels of cancer/normal cell lines (e.g., NCI-60) to identify selectivity patterns. Use transcriptomics (RNA-seq) to correlate activity with target gene expression .
  • Membrane Permeability Assays : Measure cellular uptake via fluorescence tagging (e.g., BODIPY-labeled analogs) to distinguish intrinsic activity from transport limitations .
  • Off-Target Profiling : Employ proteome-wide affinity pulldowns (e.g., thermal proteome profiling) to identify unintended targets causing variable responses .

Methodological Challenges

Q. Q6. What strategies mitigate solubility issues during formulation for in vivo studies?

A6.

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) for initial dosing. For aqueous formulations, synthesize sodium/potassium salts of the carboxylic acid group .
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability, as demonstrated for cyclopentane-containing anticancer agents .

Q. Q7. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

A7.

  • Core Modifications :
    • Cyclopentane Ring : Replace with bicyclo[1.1.1]pentane to enhance rigidity and metabolic stability .
    • 3-Bromophenyl Group : Substitute bromine with trifluoromethyl or ethynyl groups to modulate lipophilicity and target engagement .
  • Parallel Synthesis : Generate a library of analogs via solid-phase urea-forming reactions. Screen for bioactivity using high-throughput assays (e.g., fluorescence polarization) .

Data Interpretation and Validation

Q. Q8. How should researchers validate computational predictions of this compound’s binding mode?

A8.

  • Crystallographic Validation : Co-crystallize the compound with its target protein (e.g., via vapor diffusion methods) and compare predicted/observed binding poses .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) into key binding residues and measure changes in IC50 to confirm interaction sites .

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